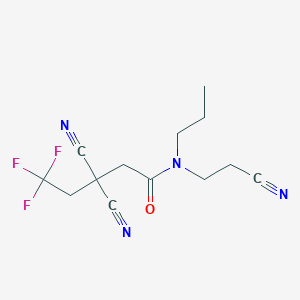
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide is a complex organic compound with a unique structure that includes multiple cyano groups and trifluoromethyl groups
Métodos De Preparación
The synthesis of 3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Análisis De Reacciones Químicas
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide can be compared with similar compounds such as:
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-(2-methoxyethyl)pentanamide: This compound has a similar structure but with a methoxyethyl group instead of a propyl group.
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-(1-methylethyl)pentanamide: This compound has a methylethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
922507-91-3 |
|---|---|
Fórmula molecular |
C13H15F3N4O |
Peso molecular |
300.28 g/mol |
Nombre IUPAC |
3,3-dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide |
InChI |
InChI=1S/C13H15F3N4O/c1-2-5-20(6-3-4-17)11(21)7-12(9-18,10-19)8-13(14,15)16/h2-3,5-8H2,1H3 |
Clave InChI |
MVTXNMUDQFHBJM-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC#N)C(=O)CC(CC(F)(F)F)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
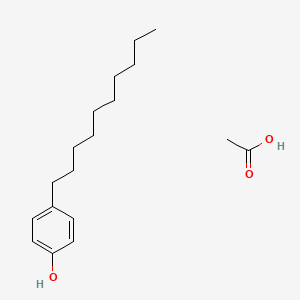
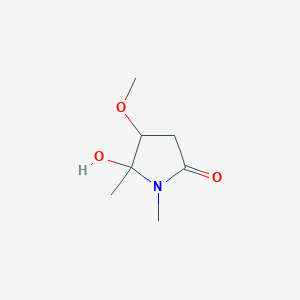
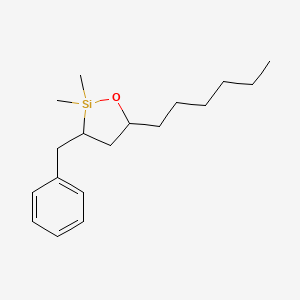
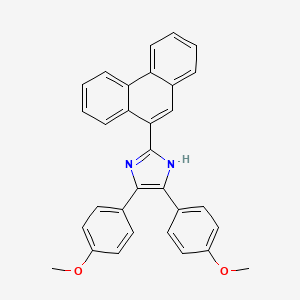
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)

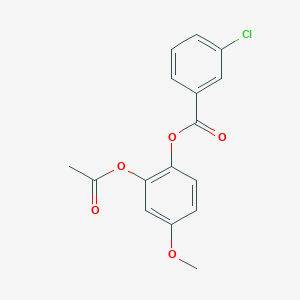


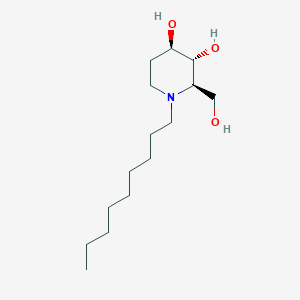
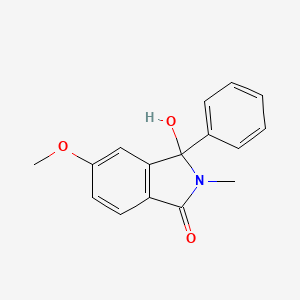
![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
